N-cyclopropylpyrazine-2-carboxamide
Description
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
N-cyclopropylpyrazine-2-carboxamide |
InChI |
InChI=1S/C8H9N3O/c12-8(11-6-1-2-6)7-5-9-3-4-10-7/h3-6H,1-2H2,(H,11,12) |
InChI Key |
QJFGFIPABWFSQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Coupling
- Starting materials: Pyrazine-2-carboxylic acid (or substituted derivatives) and cyclopropylamine.
- Activation: The carboxylic acid is activated by DCC or EDC in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) or N-hydroxysuccinimide (NHS).
- Reaction conditions: Typically performed in anhydrous solvents like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
- Workup: The reaction mixture is filtered to remove dicyclohexylurea byproduct (in case of DCC), and the product is purified by recrystallization or chromatography.
Advantages: Mild conditions, minimal side reactions, and good yields.
Acyl Chloride Route
- Step 1: Conversion of pyrazine-2-carboxylic acid to pyrazine-2-carbonyl chloride using thionyl chloride (SOCl2) or oxalyl chloride.
- Step 2: The acyl chloride intermediate is reacted with cyclopropylamine in an inert solvent such as dry acetone or dichloromethane.
- Catalysis: Pyridine or triethylamine is often added to neutralize the HCl formed during the reaction.
- Reaction conditions: The reaction is typically carried out at 0°C to room temperature.
- Isolation: The crude amide precipitates upon addition to water or is extracted and purified by recrystallization.
Advantages: Faster reaction times and straightforward purification.
Representative Synthesis Example from Literature
A synthesis protocol adapted from related pyrazine-2-carboxamide derivatives is as follows:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Pyrazine-2-carboxylic acid (50 mmol), thionyl chloride (75 mmol), reflux in dry toluene for 1 hour | Formation of pyrazine-2-carbonyl chloride |
| 2 | Add acyl chloride solution dropwise to cyclopropylamine (50 mmol) and pyridine (50 mmol) in dry acetone at room temperature | Formation of this compound |
| 3 | Stir for 30 min, pour into cold water, collect precipitate | Crude product isolated |
| 4 | Recrystallization from aqueous ethanol | Pure this compound obtained |
Yield typically ranges from 75% to 85% with melting points and spectral data confirming product identity.
Data Table: Key Physical and Chemical Properties of this compound
| Property | Data |
|---|---|
| Molecular Formula | C9H10N3O |
| Molecular Weight | Approx. 172.19 g/mol |
| IUPAC Name | This compound |
| Melting Point (typical) | ~120-130 °C (varies with purity) |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO); moderate in ethanol |
| Spectroscopic Features | IR: Amide N-H stretch ~3300 cm⁻¹, C=O stretch ~1680 cm⁻¹; NMR: characteristic pyrazine and cyclopropyl signals |
Research Findings and Optimization Notes
- Activation of the carboxylic acid group is critical for efficient coupling; carbodiimide agents (DCC/EDC) provide mild conditions but may require careful removal of urea byproducts.
- Acyl chloride formation via thionyl chloride is a robust method but requires anhydrous conditions and careful handling of corrosive reagents.
- Pyridine or triethylamine addition during amide formation neutralizes HCl, preventing side reactions and improving yield.
- Recrystallization solvents and conditions affect purity and yield; aqueous ethanol is commonly used.
- Alternative coupling methods, such as mixed anhydrides or activated esters, have been reported but are less common for this compound.
- Scale-up processes emphasize controlling temperature and addition rates to minimize side products and maximize yield.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Carbodiimide coupling | DCC or EDC, DMAP, cyclopropylamine | Room temp, dry solvent | Mild, high purity, good yield | Removal of urea byproduct needed |
| Acyl chloride intermediate | Thionyl chloride, cyclopropylamine, pyridine | Reflux for acyl chloride; 0°C to RT for amide formation | Fast reaction, straightforward purification | Requires handling corrosive reagents |
| Mixed anhydride or activated ester (less common) | Various activating agents | Mild to moderate temperatures | Alternative when other methods fail | More complex reagent preparation |
Chemical Reactions Analysis
Types of Reactions
N-cyclopropylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Amidation: Formation of amide bonds with carboxylic acids.
Reduction: Conversion to corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: Reactions with nucleophiles to replace functional groups on the pyrazine ring.
Common Reagents and Conditions
Amidation: Carboxylic acids and amines in the presence of coupling agents or catalysts.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
Amidation: Formation of this compound.
Reduction: Formation of cyclopropylpyrazine-2-amine.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
N-cyclopropylpyrazine-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclopropylpyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, pyrazine carboxamides are known to inhibit fatty acid synthase I in mycobacteria, leading to the disruption of fatty acid synthesis . This inhibition hampers the growth and replication of the bacteria, making it a potential candidate for antimicrobial therapy.
Comparison with Similar Compounds
Key Observations :
- Synthesis : N-Substituted pyrazinecarboxamides are typically synthesized via activation of pyrazine-2-carboxylic acid (e.g., using isobutyl chloroformate or trimethylacetyl chloride) followed by coupling with amines . Yields vary widely (22–98%), influenced by steric hindrance and amine reactivity.
- Melting Points: Longer alkyl chains (e.g., heptylamino in ) reduce melting points compared to aromatic substituents (e.g., 155–156°C for propylamino vs. 247.7–249°C for chlorophenyl derivatives).
- Characterization : $^1$H NMR and IR are standard for confirming substitution patterns and hydrogen bonding .
Physicochemical Properties
- Cyclopropyl vs. Phenyl Substituents : Cyclopropyl is less electron-withdrawing than nitro or trifluoromethyl groups but more rigid than alkyl chains. This may enhance metabolic stability compared to N-alkyl derivatives .
- Solubility: Small, nonpolar substituents (e.g., cyclopropyl) may improve solubility in apolar environments compared to bulky aromatic groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
